molecular formula C30H42N2O8 B1233039 [(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Cat. No.: B1233039
M. Wt: 558.7 g/mol
InChI Key: PLTGBUPHJAKFMA-OEPVMNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Macbecin I involves multiple steps, starting from simple organic molecules. The key steps include the formation of the macrocyclic lactam structure, which is characteristic of ansamycin antibiotics. The synthetic route typically involves:

Industrial Production Methods

Industrial production of Macbecin I is typically achieved through fermentation processes using genetically modified strains of actinomycete bacteria. These bacteria are cultured under specific conditions to maximize the yield of Macbecin I. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Macbecin I undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Macbecin I, which can have different biological activities and properties .

Scientific Research Applications

Macbecin I has a wide range of scientific research applications:

Mechanism of Action

Macbecin I exerts its effects primarily through the inhibition of Hsp90. By binding to the ATP-binding site of Hsp90, Macbecin I prevents the proper folding and stabilization of client proteins, leading to the degradation of proteins essential for tumor growth and survival. This inhibition disrupts multiple signaling pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Macbecin I is part of the ansamycin family of antibiotics, which includes other compounds such as geldanamycin and herbimycin. Compared to these compounds, Macbecin I has a unique macrocyclic structure and specific functional groups that contribute to its distinct biological activities .

Similar Compounds

Macbecin I stands out due to its specific binding affinity and the stability of its macrocyclic lactam structure, making it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C30H42N2O8

Molecular Weight

558.7 g/mol

IUPAC Name

[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11+,18-12+/t16-,19+,20-,24+,26?,27+,28-/m0/s1

InChI Key

PLTGBUPHJAKFMA-OEPVMNMSSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/C([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)C)OC(=O)N)\C)C)OC)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC

Synonyms

geldanamycin, 6,17-didemethoxy-15-methoxy-6-methyl-11-O-methyl-, (6S,15R)-
macbecin I

Origin of Product

United States

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